2-Isopropoxybiphenyl-3-carbaldehyde
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Overview
Description
2-Isopropoxybiphenyl-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an isopropoxy group attached to one of the phenyl rings and an aldehyde group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxybiphenyl-3-carbaldehyde typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction, where the biphenyl compound is treated with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenyl rings are replaced by other substituents.
Major Products Formed:
Oxidation: 2-Isopropoxybiphenyl-3-carboxylic acid
Reduction: 2-Isopropoxybiphenyl-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the reagents used
Scientific Research Applications
2-Isopropoxybiphenyl-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Isopropoxybiphenyl-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules, affecting cellular responses.
Reactive Intermediates: The aldehyde group can form reactive intermediates that participate in various biochemical reactions, leading to the formation of new products.
Comparison with Similar Compounds
- 2-Methoxybiphenyl-3-carbaldehyde
- 2-Ethoxybiphenyl-3-carbaldehyde
- 2-Propoxybiphenyl-3-carbaldehyde
Comparison: 2-Isopropoxybiphenyl-3-carbaldehyde is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-phenyl-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-12(2)18-16-14(11-17)9-6-10-15(16)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI Key |
NXVKYUOTGXYRRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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